molecular formula C19H25N3O6S B024443 Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate CAS No. 318515-70-7

Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate

Cat. No.: B024443
CAS No.: 318515-70-7
M. Wt: 423.5 g/mol
InChI Key: QPESVQUXCCFSRB-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and relevant case studies.

Molecular Structure

  • IUPAC Name : Ethyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate
  • Molecular Formula : C19H25N3O6S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 318515-70-7

Structural Features

The compound features a pyrrole ring, which is known for its role in various biological activities, and a sulfonylcarbamate moiety that may contribute to its pharmacological properties. The presence of ethyl and methyl groups enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of sulfonylcarbamates exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown moderate cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
20aMCF-715.98 ± 1.10
20bHepG26.71 ± 0.89
20cA54912.34 ± 0.45
20dPC-3>100

These results suggest that modifications to the sulfonyl and carbamate groups can enhance the anticancer activity of the compound, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cells .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway. This is supported by molecular docking studies that indicate strong binding affinities to target proteins involved in cell proliferation and survival .

Other Pharmacological Activities

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of various sulfonylcarbamates in treating breast cancer. The compound was administered to MCF-7 xenograft models, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, researchers evaluated the effects of ethyl sulfonylcarbamates on carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in swelling, suggesting potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

ethyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c1-4-16-13(3)12-22(17(16)23)18(24)20-11-10-14-6-8-15(9-7-14)29(26,27)21-19(25)28-5-2/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPESVQUXCCFSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648530
Record name Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318515-70-7
Record name Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pirrolin-1-carboxamido)-ethyl]-benzenesulfonyl]-carbamate
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